5-Amino-4-methyl-3,4-dihydroquinoxalin-2(1H)-one
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Overview
Description
5-Amino-4-methyl-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-methyl-3,4-dihydroquinoxalin-2(1H)-one typically involves the condensation of appropriate aniline derivatives with diketones or other suitable precursors under acidic or basic conditions. The reaction may require heating and the use of solvents like ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinoxaline derivatives.
Reduction: Reduction reactions may lead to the formation of dihydroquinoxaline derivatives.
Substitution: The amino group can participate in substitution reactions, leading to various functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogenating agents or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline derivatives, while substitution could produce various functionalized quinoxalines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Medicine: Potential use in drug development for various diseases.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-Amino-4-methyl-3,4-dihydroquinoxalin-2(1H)-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved would vary based on the biological context.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound of the quinoxaline family.
2,3-Dimethylquinoxaline: A derivative with different substitution patterns.
6-Nitroquinoxaline: Another derivative with distinct properties.
Uniqueness
5-Amino-4-methyl-3,4-dihydroquinoxalin-2(1H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C9H11N3O |
---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
5-amino-4-methyl-1,3-dihydroquinoxalin-2-one |
InChI |
InChI=1S/C9H11N3O/c1-12-5-8(13)11-7-4-2-3-6(10)9(7)12/h2-4H,5,10H2,1H3,(H,11,13) |
InChI Key |
ZPLZOSMNFKWAPV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(=O)NC2=CC=CC(=C21)N |
Origin of Product |
United States |
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